Pyrazole, methylenebis(4-nitro-
Overview
Description
Pyrazole, methylenebis(4-nitro-): is a compound belonging to the class of organic compounds known as pyrazoles. These compounds contain a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The specific structure of pyrazole, methylenebis(4-nitro-) includes two nitro groups attached to the pyrazole ring, making it a highly reactive and versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives often involves multi-component reactions. One common method is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . Another method involves the nitration of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation .
Industrial Production Methods: Industrial production of pyrazole derivatives typically employs continuous-flow processes to ensure high yield and purity. For example, the continuous-flow nitration and post-processing protocol for the preparation of 4-nitropyrazole starts from the nitration reaction of pyrazole with mixed acid .
Chemical Reactions Analysis
Types of Reactions: Pyrazole, methylenebis(4-nitro-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce amino-pyrazoles.
Scientific Research Applications
Chemistry: Pyrazole, methylenebis(4-nitro-) is used as a synthetic intermediate in the preparation of various chemicals. Its reactivity makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal research, pyrazole derivatives are studied for their potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds .
Industry: In the industrial sector, pyrazole compounds are used in the production of agrochemicals, dyes, and pharmaceuticals .
Mechanism of Action
The mechanism of action of pyrazole, methylenebis(4-nitro-) involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that affect various biochemical pathways. For example, pyrazole-based insecticides act at neuronal target sites, disrupting normal nerve function .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simpler structure.
Isoxazole: Another five-membered ring compound with similar reactivity.
Imidazole: Contains two nitrogen atoms in a five-membered ring but with different positioning.
Uniqueness: Pyrazole, methylenebis(4-nitro-) is unique due to the presence of two nitro groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O4/c14-12(15)6-1-8-10(3-6)5-11-4-7(2-9-11)13(16)17/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKYKRGSXDRYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235398 | |
Record name | Pyrazole, methylenebis(4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86111-62-8 | |
Record name | Pyrazole, methylenebis(4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086111628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC373758 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazole, methylenebis(4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4JE4UN6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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